molecular formula C9H8O B1237864 cis-Cinnamaldehyde CAS No. 57194-69-1

cis-Cinnamaldehyde

Cat. No. B1237864
CAS RN: 57194-69-1
M. Wt: 132.16 g/mol
InChI Key: KJPRLNWUNMBNBZ-DAXSKMNVSA-N
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Patent
US06169213A

Procedure details

213 mg (1.59 mmol) of 3-phenyl-2-propen-1-ol in 1.1 ml of ethanol were treated at 45° C. with stirring into 22 ml of buffer solution (see Example 1) with 24.3 mg (0.180 mmol) of 1-hydroxy-1H-benzotriazole. After approx. 10 minutes, 5 ml of an aqueous solution of 2 mg/ml laccase from Trametes versicolor (specific activity approx. 18 IU/mg, defined with ABTS as the substrate) were added. After 3 hours in contact with the air, 48% of 3-phenyl-2-propenal were formed (GC analysis), and a further 24.3 mg of HOBT and 5 ml of laccase solution were added. GC analysis after 6 hours revealed complete conversion into 3-phenyl-2-propenal.
Quantity
213 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
24.3 mg
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]=[CH:8][CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.COC1C=C(C=CC=1OC)C=O.ON1C2C=CC=CC=2N=N1.CCN1C2C=CC(S([O-])(=O)=O)=CC=2S/C/1=N\N=C1/SC2C=C(S([O-])(=O)=O)C=CC=2N/1CC.[NH4+].[NH4+]>C(O)C>[C:1]1([CH:7]=[CH:8][CH:9]=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
213 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=CCO
Name
Quantity
1.1 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
24.3 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Step Three
Name
aqueous solution
Quantity
5 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN1/C(=N/N=C/2\SC3=C(N2CC)C=CC(=C3)S(=O)(=O)[O-])/SC4=C1C=CC(=C4)S(=O)(=O)[O-].[NH4+].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
WAIT
Type
WAIT
Details
After 3 hours in contact with the air
Duration
3 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06169213A

Procedure details

213 mg (1.59 mmol) of 3-phenyl-2-propen-1-ol in 1.1 ml of ethanol were treated at 45° C. with stirring into 22 ml of buffer solution (see Example 1) with 24.3 mg (0.180 mmol) of 1-hydroxy-1H-benzotriazole. After approx. 10 minutes, 5 ml of an aqueous solution of 2 mg/ml laccase from Trametes versicolor (specific activity approx. 18 IU/mg, defined with ABTS as the substrate) were added. After 3 hours in contact with the air, 48% of 3-phenyl-2-propenal were formed (GC analysis), and a further 24.3 mg of HOBT and 5 ml of laccase solution were added. GC analysis after 6 hours revealed complete conversion into 3-phenyl-2-propenal.
Quantity
213 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
24.3 mg
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]=[CH:8][CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.COC1C=C(C=CC=1OC)C=O.ON1C2C=CC=CC=2N=N1.CCN1C2C=CC(S([O-])(=O)=O)=CC=2S/C/1=N\N=C1/SC2C=C(S([O-])(=O)=O)C=CC=2N/1CC.[NH4+].[NH4+]>C(O)C>[C:1]1([CH:7]=[CH:8][CH:9]=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
213 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=CCO
Name
Quantity
1.1 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
24.3 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Step Three
Name
aqueous solution
Quantity
5 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN1/C(=N/N=C/2\SC3=C(N2CC)C=CC(=C3)S(=O)(=O)[O-])/SC4=C1C=CC(=C4)S(=O)(=O)[O-].[NH4+].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
WAIT
Type
WAIT
Details
After 3 hours in contact with the air
Duration
3 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.